Myxalamid B

Description

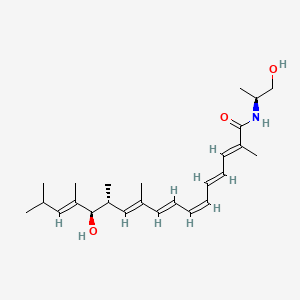

Structure

2D Structure

3D Structure

Properties

CAS No. |

86934-10-3 |

|---|---|

Molecular Formula |

C25H39NO3 |

Molecular Weight |

401.6 g/mol |

IUPAC Name |

(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethylheptadeca-2,4,6,8,10,14-hexaenamide |

InChI |

InChI=1S/C25H39NO3/c1-18(2)15-21(5)24(28)22(6)16-19(3)13-11-9-8-10-12-14-20(4)25(29)26-23(7)17-27/h8-16,18,22-24,27-28H,17H2,1-7H3,(H,26,29)/b9-8-,12-10+,13-11+,19-16+,20-14+,21-15+/t22-,23+,24+/m1/s1 |

InChI Key |

QQZJCNSHAVQKIC-DDKJXSSXSA-N |

SMILES |

CC(C)C=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |

Isomeric SMILES |

C[C@@H](CO)NC(=O)/C(=C/C=C/C=C\C=C\C(=C\[C@@H](C)[C@H](/C(=C/C(C)C)/C)O)\C)/C |

Canonical SMILES |

CC(C)C=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |

Synonyms |

myxalamid B myxalamide B |

Origin of Product |

United States |

Foundational & Exploratory

Myxalamid B: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Myxococcus xanthus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myxalamid B is a potent antibiotic belonging to the myxalamid family of secondary metabolites produced by the myxobacterium Myxococcus xanthus. First isolated from M. xanthus strain Mx X12, this polyketide-peptide hybrid molecule exhibits significant biological activity, primarily through the inhibition of the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase).[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and biosynthesis of this compound, intended for researchers, scientists, and drug development professionals. The guide details the available experimental protocols for the cultivation of M. xanthus and the extraction and purification of myxalamids. It also presents the available quantitative data on production yields, physicochemical properties, and biological activity in structured tables. Furthermore, this guide includes detailed diagrams of the this compound biosynthetic pathway and a general experimental workflow, generated using Graphviz, to provide a clear visual representation of the key processes.

Discovery and Biological Activity

This compound, along with other myxalamids (A, C, and D), was discovered during a screening program for antibiotics from gliding bacteria.[1][2] It was extracted from both the cell mass and culture supernatant of Myxococcus xanthus strain Mx X12.[1][2] this compound is the main component of a mixture of four biologically active compounds.[1] It demonstrates activity against yeasts, molds, and some Gram-positive bacteria.[1][2] The primary mechanism of action of this compound is the blockage of the respiratory chain at the site of complex I (NADH:ubiquinone oxidoreductase).[1][2]

Physicochemical Properties

This compound is a fatty amide with the molecular formula C₂₅H₃₉NO₃ and a molecular weight of 401.6 g/mol .[3] The myxalamids are described as yellowish oils that are sensitive to oxidation. They are soluble in solvents like dichloromethane, acetone, and ethanol, but only slightly soluble in diethyl ether and insoluble in petroleum ether.[4]

Table 1: Physicochemical Properties of this compound and Related Myxalamids

| Property | This compound | Myxalamid C | Myxalamid D |

| Molecular Formula | C₂₅H₃₉NO₃ | C₂₄H₃₇NO₃ | C₂₃H₃₅NO₃ |

| Molecular Weight | 401.6 g/mol [3] | 387.6 g/mol | 373.5 g/mol |

| Appearance | Yellowish oil[4] | Not specified | Not specified |

Experimental Protocols

Cultivation of Myxococcus xanthus for Myxalamid Production

Media Composition (CTT Medium): [5]

-

1% Casitone

-

10 mM Tris-HCl (pH 7.6)

-

1 mM KH₂PO₄

-

8 mM MgSO₄

Fermentation Conditions:

-

Agitation: 160 rpm on a rotary shaker[4]

-

Culture Vessels: Erlenmeyer flasks are commonly used for small-scale cultivation.[4]

-

Inoculum: A fresh colony of M. xanthus is used to inoculate the liquid medium.[7]

-

Duration: Fermentation is typically carried out for several days.

Note: The production of secondary metabolites in Myxococcus xanthus can be influenced by culture conditions. Optimization of parameters may be necessary to maximize yields.[[“]]

Extraction and Purification of this compound

The extraction of myxalamids is performed from both the cell biomass and the culture supernatant.[1][2] A detailed, standardized protocol for purification is not available in the reviewed literature; however, the general steps involve solvent extraction followed by chromatographic methods.

Extraction:

-

Adsorption: Amberlite XAD-16 resin can be added to the culture medium to adsorb the myxalamids, facilitating their recovery.

-

Solvent Extraction: The cells and resin are harvested and extracted with organic solvents such as acetone or methanol.

Purification:

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient of solvents with increasing polarity, such as n-hexane/ethyl acetate, is used for elution.[4]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is achieved using RP-HPLC on a C18 column with a water/acetonitrile or water/methanol gradient.[4]

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the purification process. The myxalamids can be visualized as a pale yellow spot that turns orange-yellow upon exposure to air.[2]

Quantitative Data

Production Yields

The production of myxalamids can be significant, with yields of up to 120 mg/liter reported for the total myxalamid mixture.[4] The relative abundance of the different myxalamids can vary depending on the fermentation conditions.

Table 2: Production Yields of Myxalamids from Myxococcus xanthus

| Myxalamid | Relative Proportion (Example) | Total Yield (Mixture) |

| Myxalamid A | 23 | |

| This compound | 17 | Up to 120 mg/L[4] |

| Myxalamid C | 4 | |

| Myxalamid D | 1 |

Spectroscopic Data

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z | Relative Intensity (%) |

| [M+H]⁺ | 402.300537 | 100 |

| [M+H-H₂O]⁺ | 384.290070 | 88.71 |

| Fragment | 309.221588 | 46.17 |

| Fragment | 290.211792 | 57.36 |

| [M+Na]⁺ | 424.2824 | Not specified |

Data obtained from PubChem and other sources.[3]

Biological Activity

This compound is a known inhibitor of the mitochondrial electron transport chain at complex I.[1][2] While its general antifungal and antibacterial activities are documented, specific IC₅₀ or MIC values against a broad range of cancer cell lines and fungal pathogens are not extensively reported in the searched literature. The available information indicates activity against various yeasts and molds.[2]

Biosynthesis of this compound

The biosynthesis of myxalamids is governed by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster.[5] This pathway involves the sequential addition of extender units to a growing polyketide chain, followed by modification and termination.

Myxalamid Biosynthetic Gene Cluster

The myxalamid biosynthetic gene cluster from Stigmatella aurantiaca has been cloned and analyzed, revealing a novel genetic organization.[5] The terminal NRPS, MxaA, incorporates an alanine residue and facilitates a reductive release of the final product.[5] The final PKS module is uniquely encoded on two separate genes, mxaB1 and mxaB2.[5]

Caption: Biosynthetic pathway of this compound.

Experimental Workflow

The overall process for obtaining this compound from Myxococcus xanthus involves a series of steps from cultivation to final purification.

Caption: General experimental workflow for this compound isolation.

Conclusion

This compound, a secondary metabolite from Myxococcus xanthus, represents a molecule of significant interest due to its potent and specific biological activity. While its discovery and general methods for its production and isolation have been established, this guide highlights the need for more detailed and standardized protocols to facilitate further research and development. The elucidation of its biosynthetic pathway opens up possibilities for genetic engineering and the production of novel analogs. Future work should focus on optimizing fermentation and purification processes, as well as conducting comprehensive biological evaluations to fully explore the therapeutic potential of this compound.

References

- 1. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (2E,4E,6Z,8E,10E,12R,13R,14E)-13-Hydroxy-N-((1S)-2-hydroxy-1-methylethyl)-2,10,12,14,16-pentamethyl-2,4,6,8,10,14-heptadecahexaenamide | C25H39NO3 | CID 5282085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Combining culture optimization and synthetic biology to improve production and detection of secondary metabolites in Myxococcus xanthus: application to myxoprincomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel features in a combined polyketide synthase/non-ribosomal peptide synthetase: the myxalamid biosynthetic gene cluster of the myxobacterium Stigmatella aurantiaca Sga15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ribosome engineering of Myxococcus xanthus for enhancing the heterologous production of epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the Phenalamide Biosynthetic Gene Cluster in Myxococcus stipitatus DSM 14675 [jmb.or.kr]

- 8. consensus.app [consensus.app]

An In-depth Technical Guide to the Mechanism of Action of Myxalamid B on Mitochondrial Complex I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myxalamid B, a polyketide-non-ribosomal peptide hybrid produced by the myxobacterium Myxococcus xanthus, is a potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This document provides a comprehensive technical overview of the mechanism by which this compound exerts its inhibitory effects on this crucial enzyme of the electron transport chain. It consolidates available quantitative data, details relevant experimental methodologies, and presents visual representations of the implicated pathways and experimental workflows.

Introduction to this compound and Mitochondrial Complex I

This compound is a member of the myxalamid family of antibiotics, which also includes myxalamids A, C, and D.[1] These natural products exhibit activity against yeasts, molds, and some Gram-positive bacteria.[1][2] The primary molecular target of this compound is mitochondrial Complex I, the first and largest enzyme complex of the respiratory chain.[1][2]

Mitochondrial Complex I plays a central role in cellular energy metabolism. It catalyzes the transfer of electrons from NADH to ubiquinone, a process that is coupled to the translocation of protons from the mitochondrial matrix to the intermembrane space. This contributes to the generation of the proton-motive force that drives ATP synthesis. Given its critical function, Complex I is a target for a variety of naturally occurring and synthetic inhibitors.

Mechanism of Action of this compound

This compound specifically inhibits the electron flow at the level of Complex I.[1][2] This has been demonstrated in studies using beef heart submitochondrial particles, where this compound was shown to block NADH oxidation.[2] The inhibition of Complex I by this compound disrupts the electron transport chain, leading to a cessation of proton pumping by this complex and a subsequent decrease in mitochondrial membrane potential and ATP synthesis.

Binding Site of this compound on Complex I

The precise binding site of this compound on Complex I has not been definitively elucidated through high-resolution structural studies such as X-ray crystallography or cryo-electron microscopy with the inhibitor bound. However, its structural similarity to another well-characterized Complex I inhibitor, piericidin A, suggests that it likely binds at or near the ubiquinone binding pocket.[2] This pocket is a region of intense investigation for many Complex I inhibitors.[3] The binding of inhibitors in this region typically interferes with the reduction of ubiquinone, thereby blocking the electron transfer from the terminal iron-sulfur cluster (N2) of Complex I to ubiquinone.

Effects on Complex I Function

The primary functional consequences of this compound binding to Complex I are:

-

Inhibition of NADH Oxidation: this compound directly blocks the NADH:ubiquinone oxidoreductase activity of Complex I.[2] This prevents the re-oxidation of NADH to NAD+, which can have downstream effects on metabolic pathways that rely on a pool of oxidized NAD+.

-

Disruption of the Proton-Motive Force: By inhibiting electron flow, this compound prevents the coupled translocation of protons across the inner mitochondrial membrane by Complex I. This leads to a dissipation of the mitochondrial membrane potential.

-

Induction of Reactive Oxygen Species (ROS) Production: Inhibition of Complex I at the ubiquinone binding site is often associated with an increase in the production of superoxide radicals.[4][5] This occurs when electrons from the reduced flavin mononucleotide (FMN) or iron-sulfur clusters are prematurely transferred to molecular oxygen. While not directly quantified for this compound, this is a plausible consequence of its mechanism of action.

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory action of this compound on mitochondrial Complex I.

| Parameter | Value | Organism/System | Reference |

| 50% Inhibition of NADH Oxidation | 170 pmol/mg protein | Beef Heart Submitochondrial Particles | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the mechanism of action of this compound on mitochondrial Complex I.

Preparation of Submitochondrial Particles (SMPs)

Submitochondrial particles, which are inside-out vesicles of the inner mitochondrial membrane, are a common model system for studying Complex I activity.

Materials:

-

Fresh bovine heart mitochondria

-

Isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4)

-

Sonifier

-

Ultracentrifuge

Protocol:

-

Isolate mitochondria from fresh bovine heart tissue using standard differential centrifugation methods.

-

Suspend the mitochondrial pellet in isolation buffer at a concentration of approximately 20-30 mg/mL.

-

Sonicate the mitochondrial suspension on ice using a sonifier with a microtip. Use short bursts of sonication interspersed with cooling periods to prevent overheating.

-

Monitor the disruption of mitochondria by measuring the activity of a matrix enzyme (e.g., malate dehydrogenase) in the supernatant after centrifugation.

-

Centrifuge the sonicate at a low speed (e.g., 10,000 x g for 10 minutes) to remove unbroken mitochondria and larger fragments.

-

Pellet the submitochondrial particles from the supernatant by ultracentrifugation (e.g., 100,000 x g for 60 minutes).

-

Resuspend the SMP pellet in a suitable buffer and determine the protein concentration.

Complex I Activity Assay (NADH:Ubiquinone Oxidoreductase)

This assay measures the rate of NADH oxidation by Complex I.

Materials:

-

Submitochondrial particles (SMPs)

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

-

NADH

-

Ubiquinone-1 (Coenzyme Q1) or other suitable ubiquinone analog

-

This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

-

Prepare a reaction mixture in a cuvette containing assay buffer and SMPs (e.g., 50 µg protein/mL).

-

Add the ubiquinone analog to the reaction mixture.

-

Add this compound at various concentrations to different cuvettes. Include a solvent control.

-

Initiate the reaction by adding NADH (e.g., to a final concentration of 100 µM).

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH (ε = 6.22 mM⁻¹cm⁻¹).

-

Calculate the rate of NADH oxidation and determine the inhibitory effect of this compound.

Measurement of Mitochondrial Membrane Potential

The fluorescent dye safranin O can be used to monitor changes in mitochondrial membrane potential.

Materials:

-

Isolated mitochondria or SMPs

-

Assay buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, pH 7.4, 2 mM K₂HPO₄, 1 mM MgCl₂)

-

Respiratory substrate (e.g., glutamate and malate for Complex I-linked respiration)

-

Safranin O

-

This compound

-

Fluorometer

Protocol:

-

Add assay buffer and mitochondria (e.g., 0.5 mg protein/mL) to a fluorometer cuvette.

-

Add safranin O (e.g., 5 µM).

-

Add the respiratory substrate to energize the mitochondria and establish a membrane potential, which will be observed as a quenching of the safranin O fluorescence.

-

Once a stable membrane potential is established, add this compound and monitor the subsequent change in fluorescence. A depolarization of the membrane will result in an increase in safranin O fluorescence.

Measurement of Reactive Oxygen Species (ROS) Production

The Amplex Red assay is a sensitive method for detecting hydrogen peroxide (a stable ROS).

Materials:

-

Isolated mitochondria or SMPs

-

Assay buffer

-

Respiratory substrate

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Superoxide dismutase (SOD)

-

This compound

-

Fluorometer

Protocol:

-

Prepare a reaction mixture containing assay buffer, Amplex Red, HRP, and SOD.

-

Add mitochondria or SMPs to the mixture.

-

Add the respiratory substrate to initiate electron transport.

-

Add this compound and monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time. The rate of fluorescence increase is proportional to the rate of hydrogen peroxide production.

Visualizations

Signaling Pathway of this compound Inhibition

Caption: Mechanism of this compound action on Complex I.

Experimental Workflow for Assessing Complex I Inhibition

Caption: Workflow for characterizing Complex I inhibitors.

Resistance to this compound

Currently, there is a lack of published data on specific mutations within the subunits of mitochondrial Complex I that confer resistance to this compound. The identification of such mutations would be invaluable for confirming the binding site and understanding the molecular interactions between the inhibitor and the enzyme. The structural similarity of this compound to piericidin A suggests that resistance mutations, if identified, might overlap with those known to confer resistance to piericidin A.

Conclusion and Future Directions

This compound is a specific and potent inhibitor of mitochondrial Complex I, acting at or near the ubiquinone binding site to block electron transport. This leads to a disruption of the proton-motive force and an increase in reactive oxygen species production. While the foundational mechanism of action is established, further research is required to provide a more detailed molecular understanding. Key areas for future investigation include:

-

High-resolution structural studies: Co-crystallization or cryo-EM of Complex I with this compound would definitively identify the binding site and interactions.

-

Detailed kinetic analysis: Determination of IC50 and Ki values will provide a more precise quantification of its inhibitory potency and mode of inhibition.

-

Identification of resistance mutations: This would provide strong genetic evidence for the binding site and mechanism of action.

-

Quantitative analysis of downstream effects: Precise measurement of the impact of this compound on proton pumping efficiency and the rate of ROS production would further clarify its bioenergetic consequences.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with or interested in this compound and other Complex I inhibitors. The provided experimental protocols and conceptual frameworks will aid in the design and interpretation of future studies aimed at further elucidating the intricate mechanism of this potent natural product.

References

- 1. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships of some complex I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial generation of reactive oxygen species is enhanced at the Qo site of the complex III in the myocardium of Trypanosoma cruzi-infected mice: beneficial effects of an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Activity of Myxalamid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxalamid B, a secondary metabolite produced by the myxobacterium Myxococcus xanthus, has garnered interest for its potent biological activities.[1][2] This technical guide provides an in-depth overview of the biological activity spectrum of this compound, focusing on its mechanism of action, antimicrobial properties, and cytotoxic effects. The information is presented to support further research and drug development endeavors. Myxalamids, including this compound, are potent inhibitors of the eukaryotic electron transport chain.[3]

Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary mechanism of action of this compound is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][2] This inhibition blocks the oxidation of NADH, a critical step in cellular respiration, thereby disrupting the production of ATP.

Quantitative Inhibition Data

This compound demonstrates potent, dose-dependent inhibition of NADH oxidation.

| Target | Source | IC50 | Reference |

| NADH Oxidation | Beef Heart Submitochondrial Particles | 170 pmol/mg protein | [1] |

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the mitochondrial electron transport chain by this compound at Complex I.

Caption: Inhibition of Mitochondrial Electron Transport Chain by this compound.

Antimicrobial Activity Spectrum

This compound exhibits a broad spectrum of activity against various fungi and Gram-positive bacteria.[1][2] Gram-negative bacteria are largely resistant.[1]

Qualitative Antimicrobial Activity

The following table summarizes the antimicrobial spectrum of this compound as determined by the agar diffusion method.

| Test Organism | Type | Inhibition Zone Diameter (mm) | Reference |

| Fungi | |||

| Mucor miehei | Mold | 20 | [1] |

| Paecilomyces variotii | Mold | 18 | [1] |

| Aspergillus ochraceus | Mold | 15 | [1] |

| Saccharomyces cerevisiae | Yeast | 12 | [1] |

| Candida albicans | Yeast | 9 | [1] |

| Bacteria | |||

| Bacillus subtilis | Gram-positive | 14 | [1] |

| Staphylococcus aureus | Gram-positive | 9 | [1] |

| Nocardia corallina | Gram-positive | 18 | [1] |

| Escherichia coli | Gram-negative | 0 | [1] |

| Pseudomonas aeruginosa | Gram-negative | 0 | [1] |

| 20 µg of this compound per 6 mm paper disc. |

Quantitative Antimicrobial Activity (MIC Values)

Cytotoxic Activity

As a potent inhibitor of mitochondrial respiration, this compound is expected to exhibit significant cytotoxicity against eukaryotic cells. However, specific IC50 values for this compound against various cancer and non-cancer cell lines are not available in the peer-reviewed literature based on a comprehensive search.

Experimental Protocols

Workflow for Determining Biological Activity

Caption: General Experimental Workflow for Assessing this compound Bioactivity.

Agar Disc Diffusion Assay for Antimicrobial Susceptibility

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

-

Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates

-

Sterile cotton swabs

-

Microorganism culture adjusted to 0.5 McFarland turbidity standard

-

Sterile 6 mm paper discs

-

This compound stock solution of known concentration

-

Sterile forceps

-

Incubator

Procedure:

-

Aseptically inoculate the entire surface of an agar plate with the test microorganism using a sterile cotton swab to create a uniform lawn.

-

Allow the plate to dry for 3-5 minutes.

-

Impregnate sterile paper discs with a known amount of this compound solution (e.g., 20 µg).

-

Aseptically place the impregnated discs onto the surface of the inoculated agar plate using sterile forceps.

-

Gently press the discs to ensure complete contact with the agar.

-

Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition (clear area around the disc where no growth occurs) in millimeters.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Microorganism inoculum standardized to a final concentration of approximately 5 x 10^5 CFU/mL in the wells

-

This compound stock solution

-

Multichannel pipette

-

Plate reader (optional, for spectrophotometric reading)

Procedure:

-

Dispense 100 µL of broth into each well of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.

-

Inoculate each well (except for a sterility control well) with 10 µL of the standardized microorganism suspension.

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubate the plate under appropriate conditions.

-

The MIC is determined as the lowest concentration of this compound in which there is no visible growth (or a significant reduction in turbidity compared to the growth control).

Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) Activity Assay

This assay measures the effect of this compound on the activity of its primary target.

Materials:

-

Isolated mitochondria or submitochondrial particles

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

NADH solution

-

Ubiquinone (or a suitable analog like decylubiquinone)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Isolate mitochondria or submitochondrial particles from a suitable source (e.g., beef heart, cultured cells).

-

Determine the protein concentration of the mitochondrial preparation.

-

In a cuvette or microplate well, add the assay buffer and the mitochondrial preparation to a final desired protein concentration.

-

Add varying concentrations of this compound to the experimental samples and an equivalent volume of solvent to the control samples.

-

Pre-incubate the mixture for a defined period to allow for inhibitor binding.

-

Initiate the reaction by adding NADH.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the rate of NADH oxidation for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

This compound is a potent inhibitor of mitochondrial Complex I, conferring it with a significant spectrum of antifungal and antibacterial activity, primarily against Gram-positive organisms. While quantitative data on its MIC against a wide range of pathogens and its cytotoxic IC50 values against various cell lines are not extensively documented in publicly available literature, its well-defined mechanism of action and qualitative activity profile suggest its potential as a lead compound for further investigation in drug discovery programs. The experimental protocols provided herein offer a framework for researchers to further elucidate the biological properties of this intriguing natural product.

References

Myxalamid B: A Technical Guide to a Myxobacterial Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxalamid B is a secondary metabolite produced by myxobacteria, most notably Myxococcus xanthus.[1][2][3] As a member of the myxalamid family of compounds, it has garnered interest within the scientific community for its potent biological activities, including antifungal, antibacterial, and potential anticancer properties.[2] This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, mechanism of action, biological activity, and the experimental protocols for its study.

Chemical Structure

This compound is a polyketide-peptide hybrid molecule. Its chemical formula is C25H39NO3, and it has a molecular weight of 401.6 g/mol . The structure features a polyene chain with multiple methyl substitutions and a terminal 2-amino-3-hydroxy-4-methylpentanamide moiety.

Biosynthesis

The biosynthesis of this compound is orchestrated by a modular polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) hybrid system.[4] The biosynthetic gene cluster from Stigmatella aurantiaca has been cloned and analyzed, revealing a complex enzymatic machinery responsible for the assembly of the molecule.[4] The PKS modules are responsible for the iterative addition and modification of ketide units to form the polyene backbone, while the NRPS module incorporates the amino acid precursor.

The following diagram illustrates the proposed biosynthetic pathway of this compound, detailing the key enzymatic domains involved in its synthesis.

Caption: Proposed biosynthetic pathway of this compound via a PKS/NRPS system.

Mechanism of Action

The primary molecular target of this compound is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] By inhibiting this crucial enzyme, this compound disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). This disruption of cellular respiration and induction of oxidative stress are believed to be the key drivers of its biological activities.

The following diagram illustrates the mechanism of action of this compound at the mitochondrial level and its downstream consequences.

Caption: Mechanism of action of this compound, leading to oxidative stress and cell death.

Biological Activity

This compound exhibits a broad spectrum of biological activities, primarily against fungi and Gram-positive bacteria.[2] Its activity is attributed to its ability to disrupt mitochondrial function.

Antimicrobial Activity

The following table summarizes the antibiotic spectrum of this compound, as determined by the agar diffusion method.

| Test Organism | Diameter of Inhibition Zone (mm)* |

| Yeasts and Molds | |

| Mucor hiemalis | 14 |

| Aspergillus sp. | 12 |

| Candida albicans | 10 |

| Saccharomyces cerevisiae | 10 |

| Paecilomyces sp. | 9 |

| Gram-positive Bacteria | |

| Bacillus subtilis | 9 |

| Bacillus megaterium | 8 |

| Staphylococcus aureus | 8 |

| Mycobacterium sp. | 8 |

| Gram-negative Bacteria | |

| Escherichia coli | 0 |

| Pseudomonas aeruginosa | 0 |

*Data obtained from Gerth et al. (1983). The test was performed using paper discs containing 20 µg of this compound.[2]

Anticancer Activity

While the primary focus of research has been on its antimicrobial properties, the mechanism of action of this compound, involving the induction of oxidative stress, suggests potential for anticancer activity. However, comprehensive studies with tabulated IC50 values against a panel of cancer cell lines are not yet publicly available.

Experimental Protocols

Cultivation of Myxococcus xanthus for this compound Production

The production of this compound can be achieved through the cultivation of Myxococcus xanthus strains.[5][6]

Media:

-

CYE Medium: 1% Casitone, 0.5% Yeast Extract, 0.1% MgSO4·7H2O, pH 7.2.

-

CTT Medium: 1% Casitone, 0.1% K2HPO4, 0.1% MgSO4·7H2O, 10 mM Tris-HCl pH 7.6, 1 mM KH2PO4, 8 mM MgSO4.

Cultivation Conditions:

-

Inoculate a suitable liquid medium (e.g., CYE or CTT) with a fresh culture of M. xanthus.

-

Incubate at 30-32°C with shaking (160-180 rpm) for 5-7 days.[4][7]

-

To enhance the production of secondary metabolites, an adsorbent resin (e.g., Amberlite XAD-16) can be added to the culture medium (1-2% v/v).[7]

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of this compound from M. xanthus culture.[2][7]

Workflow Diagram:

Caption: General workflow for the extraction and purification of this compound.

Detailed Steps:

-

Harvesting: After incubation, separate the mycelium from the culture broth by centrifugation or filtration. If an adsorbent resin was used, it is collected by sieving.[7]

-

Extraction:

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.[7]

-

Initial Purification (Column Chromatography):

-

Subject the crude extract to silica gel column chromatography.

-

Elute with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.[2]

-

-

Final Purification (Preparative HPLC):

-

Pool the fractions containing this compound and concentrate.

-

Perform preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18).

-

Use a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, as the mobile phase.

-

Collect the fractions corresponding to the this compound peak and verify their purity by analytical HPLC.

-

Lyophilize the pure fractions to obtain this compound as a yellowish oil.[2]

-

Note: Specific HPLC parameters such as column dimensions, flow rate, and gradient profile may need to be optimized for the best separation.

Conclusion

This compound represents a promising natural product with significant biological activities. Its unique structure, biosynthesis via a hybrid PKS/NRPS pathway, and its mechanism of action as a mitochondrial Complex I inhibitor make it a valuable subject for further research and potential drug development. This technical guide provides a foundational understanding of this compound for researchers and scientists in the field. Further detailed investigations into its anticancer potential and the elucidation of specific MIC values against a broader range of pathogens are warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combining culture optimization and synthetic biology to improve production and detection of secondary metabolites in Myxococcus xanthus: application to myxoprincomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combining culture optimization and synthetic biology to improve production and detection of secondary metabolites in Myxococcus xanthus: application to myxoprincomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Myxococcus xanthus Growth, Development, and Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Myxalamid B: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Myxalamid B, a potent antibiotic isolated from the myxobacterium Myxococcus xanthus. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, microbiology, and drug development.

Chemical Structure and Identification

This compound is a secondary metabolite characterized by a polyene amide structure. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Molecular Formula | C₂₅H₃₉NO₃[1][2][3] |

| Molecular Weight | 401.6 g/mol [1][3] |

| IUPAC Name | (2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethylheptadeca-2,4,6,8,10,14-hexaenamide[1] |

| CAS Number | 86934-10-3[1][3] |

| InChI Key | QQZJCNSHAVQKIC-DDKJXSSXSA-N[1] |

Physicochemical Properties

This compound is a yellowish oil that is sensitive to oxidation. Its solubility profile is a critical consideration for experimental design and formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Description |

| Appearance | Yellowish oil |

| Solubility | Well soluble in dichloromethane, acetone, and ethanol; slightly soluble in diethyl ether; insoluble in petroleum ether. |

| Stability | Sensitive to oxidation. |

| Thin Layer Chromatography (TLC) Rf Values | - 0.27 in toluene-ethanol (9:1) - 0.42 in dichloromethane-methanol (9:1) |

Biological Activity and Mechanism of Action

This compound exhibits a potent biological activity, primarily as an antibiotic and a potential cytotoxic agent. Its mechanism of action is targeted and specific, making it a valuable tool for studying cellular bioenergetics.

Antimicrobial Activity

This compound is active against a range of microorganisms, particularly yeasts, molds, and Gram-positive bacteria. Gram-negative bacteria are generally resistant.

Table 3: Antimicrobial Spectrum of this compound

| Organism Type | Activity |

| Yeasts and Molds | Active |

| Gram-positive Bacteria | Active |

| Gram-negative Bacteria | Mostly resistant |

Cytotoxic Activity

Preliminary studies have indicated that this compound and related compounds possess antitumor and cytotoxic potential. This activity is linked to its primary mechanism of action. While specific IC50 values for pure this compound against a wide array of cancer cell lines are not extensively documented, extracts from Myxococcus xanthus containing myxalamids have shown significant inhibitory activity against cancer cell lines. For instance, an extract demonstrated an IC50 value of 6.25 ± 0.07 µg/mL against the MDA-MB-231 human breast cancer cell line. However, the precise contribution of this compound to this activity has not been quantified.

Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary molecular target of this compound is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1] By inhibiting this enzyme complex, this compound disrupts the flow of electrons from NADH to ubiquinone, which in turn halts the pumping of protons across the inner mitochondrial membrane, leading to a cessation of ATP synthesis and ultimately cell death. A concentration of 170 pmol of this compound per mg of protein was found to inhibit NADH oxidation by 50% in beef heart submitochondrial particles.

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Caption: Workflow for MIC determination.

Detailed Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.

-

Preparation of Microbial Inoculum: From a fresh culture plate, select several colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well containing the this compound dilutions and the positive control well.

-

Controls: Include a positive control (microorganism in broth without this compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the positive control.

Inhibition of NADH:Ubiquinone Oxidoreductase (Complex I) Activity

This assay measures the effect of this compound on the enzymatic activity of mitochondrial Complex I.

Caption: Workflow for Complex I inhibition assay.

Detailed Protocol:

-

Preparation of Submitochondrial Particles (SMPs): Isolate SMPs from a suitable source, such as beef heart, using established differential centrifugation and sonication methods.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., phosphate buffer, pH 7.4) containing necessary cofactors.

-

Reaction Mixture: In a cuvette, combine the assay buffer, SMPs, and varying concentrations of this compound (or solvent control).

-

Initiation of Reaction: Start the reaction by adding a solution of NADH to the cuvette.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. The rate of decrease corresponds to the rate of NADH oxidation by Complex I.

-

Data Analysis: Calculate the initial rate of the reaction for each this compound concentration. Determine the percentage of inhibition relative to the control. The IC50 value, the concentration of this compound that causes 50% inhibition, can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a fascinating natural product with a well-defined chemical structure and a specific and potent biological activity. Its targeted inhibition of mitochondrial Complex I makes it a valuable molecular probe for studying cellular respiration and a potential lead compound for the development of new antibiotics and anticancer agents. The information and protocols provided in this guide are intended to facilitate further research into the promising therapeutic applications of this compound.

References

Polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) in Myxalamid B synthesis

An In-depth Technical Guide to the PKS/NRPS Machinery in Myxalamid B Biosynthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myxalamids are a class of polyketide-peptide hybrid natural products produced by myxobacteria, such as Stigmatella aurantiaca and Myxococcus xanthus.[1][2] These compounds are potent inhibitors of the eukaryotic respiratory chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase), which makes them valuable leads for pharmacological research.[3][4] The biosynthesis of myxalamids is orchestrated by a sophisticated hybrid Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) enzymatic assembly line. This guide provides a detailed examination of the genetic and biochemical machinery responsible for this compound synthesis, focusing on the modular architecture of the enzymes, the biosynthetic pathway, and the experimental methodologies used to elucidate these details.

The Myxalamid Biosynthetic Gene Cluster (BGC)

The complete biosynthetic gene cluster for myxalamid production was first identified, cloned, and sequenced from Stigmatella aurantiaca Sga15.[5][6] The core region spans approximately 50,000 base pairs and contains the essential genes encoding the PKS/NRPS multienzymes.[5] Subsequent research also identified the corresponding cluster in Myxococcus xanthus.[7][8]

A key and unusual feature of the S. aurantiaca cluster is the unprecedented organization of the final PKS module, which is encoded on two separate genes, mxaB1 and mxaB2.[5] This split arrangement is a notable deviation from the typical single-gene encoding of PKS modules. The cluster's terminal enzyme is the NRPS MxaA, which is responsible for incorporating the final amino acid and releasing the completed molecule.[5]

Table 1: Core Biosynthetic Genes for Myxalamid Production in S. aurantiaca

| Gene | Encoded Protein | Primary Function |

| mxaA | MxaA | Terminal Non-Ribosomal Peptide Synthetase (NRPS) module; incorporates alanine and catalyzes reductive chain release.[5] |

| mxaB1 | MxaB1 | Contains the Ketosynthase (KS) and Acyltransferase (AT) domains of the final PKS module.[5] |

| mxaB2 | MxaB2 | Contains the Dehydratase (DH), Ketoreductase (KR), and Acyl Carrier Protein (ACP) domains of the final PKS module.[5] |

Modular Architecture of the Myxalamid PKS/NRPS Synthase

The myxalamid assembly line is a classic example of a hybrid PKS/NRPS system, where each module is responsible for the incorporation and modification of a specific building block.[5][9]

-

Polyketide Synthase (PKS) Modules: These modules build the polyketide backbone. A typical elongation module contains a Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) domain. Additional domains like Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) perform reductive modifications on the growing chain.[10][11]

-

Non-Ribosomal Peptide Synthetase (NRPS) Modules: These modules incorporate amino acids. A standard NRPS module consists of an Adenylation (A) domain for amino acid selection and activation, a Peptidyl Carrier Protein (PCP) domain for tethering the activated amino acid, and a Condensation (C) domain for peptide bond formation.[10][11]

The myxalamid synthase is composed of a loading module, several PKS extension modules, and a terminal NRPS module.

Diagram 1: Modular Organization of the Myxalamid Synthase

References

- 1. Stigmatellin, a new antibiotic from Stigmatella aurantiaca (Myxobacterales). I. Production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (2E,4E,6Z,8E,10E,12R,13R,14E)-13-Hydroxy-N-((1S)-2-hydroxy-1-methylethyl)-2,10,12,14,16-pentamethyl-2,4,6,8,10,14-heptadecahexaenamide | C25H39NO3 | CID 5282085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel features in a combined polyketide synthase/non-ribosomal peptide synthetase: the myxalamid biosynthetic gene cluster of the myxobacterium Stigmatella aurantiaca Sga15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic diversity in myxobacteria: identification of the myxalamid and the stigmatellin biosynthetic gene cluster of Stigmatella aurantiaca Sg a15 and a combined polyketide-(poly)peptide gene cluster from the epothilone producing strain Sorangium cellulosum So ce90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutasynthesis-derived myxalamids and origin of the isobutyryl-CoA starter unit of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 10. BJOC - Natural product biosyntheses in cyanobacteria: A treasure trove of unique enzymes [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antibiotic Properties of Myxalamid B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myxalamid B, a secondary metabolite produced by the myxobacterium Myxococcus xanthus, exhibits significant antibiotic properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, spectrum of activity, and the experimental methodologies used for its characterization. Quantitative data on its biological activity are presented, along with detailed protocols for key experiments. Furthermore, this guide includes visualizations of the relevant signaling pathway and experimental workflows to facilitate a deeper understanding of this potent natural product.

Introduction

Myxobacteria are a rich source of novel secondary metabolites with diverse biological activities.[3] Among these, the myxalamids, first isolated from Myxococcus xanthus, have demonstrated notable antibiotic effects against a range of microorganisms, including yeasts, molds, and several Gram-positive bacteria.[1][2] This guide focuses on this compound, a major component of the myxalamid complex.

Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary mechanism of action of this compound is the inhibition of the mitochondrial electron transport chain at the level of Complex I (NADH:ubiquinone oxidoreductase).[1][2] This targeted inhibition disrupts the flow of electrons from NADH to ubiquinone, a critical step in cellular respiration for the generation of ATP. The blockage of this pathway leads to a cessation of aerobic respiration and ultimately cell death in susceptible organisms.

Signaling Pathway Diagram

The following diagram illustrates the mitochondrial electron transport chain and the specific point of inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel features in a combined polyketide synthase/non-ribosomal peptide synthetase: the myxalamid biosynthetic gene cluster of the myxobacterium Stigmatella aurantiaca Sga15 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Novel Antibiotic: Initial Studies and Characterization of Myxalamid B

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Myxalamid B, a potent secondary metabolite isolated from the myxobacterium Myxococcus xanthus, represents a compelling subject for antibiotic research. As the primary component of the myxalamid complex, this polyene amide has demonstrated significant biological activity, primarily through the inhibition of the mitochondrial electron transport chain. This technical guide provides a comprehensive overview of the foundational studies that first characterized this compound, detailing its discovery, biosynthesis, mechanism of action, and initial activity spectrum. The document is designed to equip researchers and drug development professionals with the core knowledge necessary to build upon these early findings, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows to facilitate a deeper understanding of this promising natural product.

Introduction

The relentless challenge of antimicrobial resistance necessitates the continuous exploration of novel therapeutic agents. Myxobacteria have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the myxalamids, first isolated from Myxococcus xanthus strain Mx X12, have garnered interest due to their potent inhibitory effects on eukaryotic respiration. The myxalamid complex consists of four structurally related compounds (A, B, C, and D), with this compound typically being the most abundant.[1][2] Initial investigations revealed that this compound exerts its biological activity by specifically targeting and inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1] This mechanism underpins its observed antifungal, anti-yeast, and antibacterial activities against a subset of Gram-positive bacteria.[1] This guide synthesizes the seminal research on this compound, offering a detailed examination of its initial characterization.

Physicochemical Properties

This compound is a polyene amide with the molecular formula C₂₅H₃₉NO₃ and a molecular weight of 401.6 g/mol .[3] It is described as a yellowish oil, soluble in solvents like dichloromethane, acetone, and ethanol, but insoluble in petroleum ether. The molecule is sensitive to oxidation and light, under which the natural cis-isomers can convert to the more stable all-trans configuration.[1]

Data Presentation: Biological Activity of this compound

The initial characterization of this compound's biological activity was primarily qualitative and semi-quantitative, employing agar diffusion assays to determine its spectrum of activity. The following tables summarize the available quantitative data from these early studies.

Table 1: Inhibition of NADH Oxidase Activity

| Parameter | Value | Source |

| 50% Inhibitory Concentration (IC₅₀) | 170 pmol/mg protein | [1] |

Table 2: Antimicrobial Spectrum of this compound (Agar Diffusion Assay)

| Test Organism | Inhibition Zone Diameter |

| Molds | |

| Aspergillus niger | ++ |

| Mucor hiemalis | +++ |

| Paecilomyces variotii | +++ |

| Penicillium notatum | ++ |

| Trichoderma viride | ++ |

| Yeasts | |

| Candida albicans | + |

| Rhodotorula glutinis | + |

| Saccharomyces cerevisiae | - |

| Gram-Positive Bacteria | |

| Arthrobacter simplex | ++ |

| Bacillus brevis | +++ |

| Bacillus subtilis | +++ |

| Corynebacterium insidiosum | ++ |

| Micrococcus luteus | +++ |

| Mycobacterium phlei | + |

| Staphylococcus aureus | ++ |

| Gram-Negative Bacteria | |

| Escherichia coli | - |

| Pseudomonas fluorescens | - |

| Serratia marcescens | - |

Note: Inhibition zones are represented qualitatively as reported in the original study: +++ (strong inhibition), ++ (moderate inhibition), + (weak inhibition), - (no inhibition).[1]

Experimental Protocols

The following protocols are based on the methodologies described in the initial studies on this compound and general microbiological practices.

Cultivation of Myxococcus xanthus and Production of this compound

-

Media Preparation : Prepare a liquid medium such as "Probion liquid medium" (1% Probion L, 0.3% sodium acetate, 0.05% MgSO₄·7H₂O, 0.05% CaCl₂·2H₂O).[1] For solid media, a standard caseitone-yeast extract (CYE) agar can be used.

-

Inoculation and Fermentation : Inoculate the liquid medium with a fresh culture of Myxococcus xanthus Mx X12. Fermentation is typically carried out in a fermentor under controlled conditions (e.g., 30°C, with aeration and agitation) for a period sufficient to allow for secondary metabolite production (typically several days).[1][4]

-

Extraction : After fermentation, separate the cell mass from the culture supernatant by centrifugation. The myxalamids are primarily found within the cell mass. Extract the cell pellet with a suitable organic solvent such as methanol or acetone. The supernatant can also be extracted, though it contains a smaller proportion of the active compounds.[1]

Isolation and Purification of this compound

-

Solvent Partitioning : Concentrate the crude extract and partition it between an organic solvent (e.g., dichloromethane) and water to remove polar impurities.

-

Chromatography :

-

Thin-Layer Chromatography (TLC) : Utilize TLC on silica gel plates with solvent systems like toluene-ethanol (9:1) or dichloromethane-methanol (9:1) for initial separation and visualization. Myxalamids appear as pale yellow spots that turn orange-yellow in the air and can be detected under UV light (254 nm and 366 nm) or by staining with iodine vapor or molybdophosphoric acid.[1]

-

High-Performance Liquid Chromatography (HPLC) : Employ reversed-phase HPLC for the separation of the myxalamid homologues (A, B, C, and D).[1]

-

Determination of Antimicrobial Activity (Agar Diffusion Method)

-

Preparation of Inoculum : Grow the test microorganisms (bacteria, yeasts, molds) in an appropriate liquid medium to a standardized turbidity.

-

Plate Inoculation : Evenly spread the microbial suspension onto the surface of a suitable agar medium (e.g., Phytone peptone agar for fungi, Mueller-Hinton agar for bacteria).

-

Disk Application : Impregnate sterile paper discs with a known concentration of purified this compound dissolved in a suitable solvent (e.g., methanol). Place the discs onto the inoculated agar surface.

-

Incubation : Incubate the plates at the optimal temperature for the respective test organism for 24-48 hours.

-

Measurement : Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters.[1]

NADH:Ubiquinone Oxidoreductase (Complex I) Inhibition Assay

-

Preparation of Submitochondrial Particles : Isolate submitochondrial particles from a source rich in mitochondria, such as beef heart, using standard differential centrifugation and sonication techniques.

-

Assay Mixture : Prepare a reaction buffer containing the submitochondrial particles, NADH as the substrate, and an electron acceptor.

-

Inhibition Measurement : Add varying concentrations of this compound to the assay mixture and initiate the reaction by adding NADH.

-

Spectrophotometric Monitoring : Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

IC₅₀ Determination : Calculate the concentration of this compound that results in a 50% inhibition of NADH oxidation (IC₅₀).[1]

Mandatory Visualizations

Biosynthesis of this compound

This compound is synthesized by a mixed Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system. The polyketide chain is assembled by the PKS modules and subsequently extended with an alanine residue by the NRPS module. A final reductive release step yields the 2-amino-propanol moiety.

Caption: Biosynthetic pathway of this compound via a hybrid PKS/NRPS system.

Mechanism of Action: Inhibition of Mitochondrial Complex I

This compound inhibits the electron transport chain at Complex I, blocking the transfer of electrons from NADH to ubiquinone. This disruption of cellular respiration is a key aspect of its biological activity.

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Experimental Workflow for this compound Characterization

The initial characterization of this compound followed a systematic workflow from production to the assessment of its biological activity.

Caption: General workflow for the initial study of this compound.

Conclusion

The initial studies on this compound laid a critical foundation for understanding its potential as an antimicrobial agent. These investigations successfully identified its source, elucidated its primary mechanism of action as a potent inhibitor of mitochondrial Complex I, and defined its initial spectrum of biological activity. The information presented in this technical guide, from quantitative data and detailed protocols to visual representations of key processes, serves as a valuable resource for the scientific community. Further research, including the determination of specific Minimum Inhibitory Concentration (MIC) values against a broader range of pathogens, in-depth structural and functional studies of its interaction with Complex I, and exploration of its biosynthetic pathway for the generation of novel analogs, will be crucial in fully realizing the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2E,4E,6Z,8E,10E,12R,13R,14E)-13-Hydroxy-N-((1S)-2-hydroxy-1-methylethyl)-2,10,12,14,16-pentamethyl-2,4,6,8,10,14-heptadecahexaenamide | C25H39NO3 | CID 5282085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Combining culture optimization and synthetic biology to improve production and detection of secondary metabolites in Myxococcus xanthus: application to myxoprincomide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Myxalamid B in Mitochondrial Respiration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxalamid B is a potent and specific inhibitor of mitochondrial respiratory chain Complex I (NADH:ubiquinone oxidoreductase).[1][2] Isolated from the myxobacterium Myxococcus xanthus, it serves as a valuable tool for studying mitochondrial function and dysfunction.[1] Its inhibitory action on Complex I blocks the electron transport chain (ETC) at the initial step, leading to a cessation of NADH oxidation and a subsequent decrease in mitochondrial respiration and ATP production. These characteristics make this compound a useful compound for inducing mitochondrial dysfunction in experimental models and for dissecting the roles of Complex I in cellular physiology and pathology.

This document provides detailed application notes and protocols for the effective use of this compound in mitochondrial respiration assays.

Physicochemical Properties and Handling

This compound is a polyunsaturated fatty amide.[3] Understanding its physical and chemical properties is crucial for its effective use in biological assays.

Solubility and Storage:

This compound is soluble in organic solvents such as dichloromethane, acetone, and ethanol. It is sparingly soluble in diethyl ether and insoluble in petroleum ether. For biological assays, it is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as ethanol or DMSO, and store it at -20°C or -80°C. Working solutions should be prepared fresh by diluting the stock solution in the appropriate assay buffer. Due to its polyunsaturated nature, this compound may be sensitive to light and oxidation, so it is advisable to protect solutions from light and minimize freeze-thaw cycles.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₅H₃₉NO₃ |

| Molecular Weight | 401.6 g/mol |

| Appearance | Yellowish oil |

| Solubility | Soluble in dichloromethane, acetone, ethanol; Sparingly soluble in diethyl ether; Insoluble in petroleum ether |

| Storage Conditions | Store stock solutions at -20°C or -80°C, protected from light. |

Mechanism of Action

This compound specifically targets and inhibits the activity of Complex I of the mitochondrial electron transport chain.[1][2] This inhibition prevents the transfer of electrons from NADH to ubiquinone, the first step in the electron transport chain.

Signaling Pathway of Mitochondrial Electron Transport and Inhibition by this compound

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Quantitative Data

Table 2: Inhibitory Activity of this compound

| Parameter | Value | Source Organism/System |

| 50% Inhibition of NADH Oxidation | 170 pmol/mg of protein | Beef heart submitochondrial particles |

Researchers should empirically determine the optimal concentration of this compound for their specific cell type or experimental system, as sensitivity can vary.

Experimental Protocols

The following protocols are adapted from standard mitochondrial respiration assay procedures and can be used to assess the effect of this compound.

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) in Intact Cells using Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of this compound on cellular oxygen consumption. This assay allows for the real-time monitoring of mitochondrial respiration.

Materials:

-

Cells of interest

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4)

-

This compound stock solution (e.g., 10 mM in ethanol)

-

Other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A for comparison and controls)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator overnight.

-

Prepare Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.

-

Prepare Compound Plate: Prepare a working solution of this compound and other inhibitors in the assay medium. Load the desired concentrations into the injection ports of the sensor cartridge. A typical final concentration for Complex I inhibitors like rotenone is in the range of 0.5-1 µM; a similar range can be tested for this compound.

-

Assay Execution:

-

Replace the cell culture medium with the pre-warmed assay medium.

-

Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.

-

Place the hydrated sensor cartridge and the cell plate into the Seahorse XF Analyzer.

-

Perform the assay, which typically involves sequential injections of:

-

Port A: this compound (or vehicle control).

-

Port B: Oligomycin (to inhibit ATP synthase).

-

Port C: FCCP (an uncoupler to measure maximal respiration).

-

Port D: Rotenone/Antimycin A (to inhibit Complex I and III completely and measure non-mitochondrial respiration).

-

-

-

Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare the effects of this compound to the vehicle control and other known inhibitors.

Experimental Workflow for Seahorse XF Assay```dot

Caption: Downstream consequences of Complex I inhibition by this compound.

Conclusion

This compound is a potent and specific inhibitor of mitochondrial Complex I, making it a valuable tool for research in mitochondrial biology, drug discovery, and toxicology. The protocols and information provided in this document are intended to guide researchers in the effective application of this compound in mitochondrial respiration assays. Due to variations in cell types and experimental conditions, it is essential to empirically determine the optimal working concentrations and incubation times for each specific application.

References

Application Notes and Protocols: Seahorse XF Cell Mito Stress Test with Myxalamid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Agilent Seahorse XF Cell Mito Stress Test is a gold-standard assay for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR).[1][2][3] This application note provides a detailed protocol for a modified Seahorse XF Cell Mito Stress Test utilizing Myxalamid B, a potent and specific inhibitor of mitochondrial Complex I (NADH: ubiquinone oxidoreductase).[4][5] By incorporating this compound, researchers can specifically investigate the contribution of Complex I to cellular respiration, enabling a deeper understanding of mitochondrial dysfunction in various disease models and the evaluation of potential therapeutic compounds targeting this complex. Myxalamids are known inhibitors of the eukaryotic electron transport chain.[6][7]

This document offers a comprehensive guide, including a detailed experimental protocol, data presentation tables, and visualizations to facilitate the seamless integration of this compound into your Seahorse XF assays.

Principle of the Assay

The Seahorse XF Cell Mito Stress Test works by using a series of mitochondrial inhibitors to reveal key parameters of mitochondrial function.[1] In this modified protocol, this compound is used to specifically inhibit Complex I, allowing for the precise measurement of Complex I-dependent respiration. The standard Mito Stress Test compounds—oligomycin, FCCP, and a combination of rotenone and antimycin A—are used to further dissect the components of the electron transport chain.[1][2]

Data Presentation

The quantitative data obtained from the Seahorse XF Cell Mito Stress Test with this compound can be summarized in the following table for clear comparison between experimental groups (e.g., control vs. treated).

| Parameter | Control | This compound Treated | Description |

| Basal Respiration | OCR value | OCR value | The baseline oxygen consumption of the cells. |

| ATP Production-linked OCR | OCR value | OCR value | The portion of basal respiration used for ATP synthesis. |

| Proton Leak | OCR value | OCR value | The remaining basal respiration not coupled to ATP synthesis. |

| Maximal Respiration | OCR value | OCR value | The maximum oxygen consumption rate the cells can achieve. |

| Spare Respiratory Capacity | OCR value | OCR value | The cell's ability to respond to an increased energy demand. |

| Complex I-dependent Respiration | OCR value | OCR value | The portion of basal respiration specifically inhibited by this compound. |

| Non-Mitochondrial Respiration | OCR value | OCR value | Oxygen consumption from cellular processes outside the mitochondria. |

Experimental Protocols

This section provides a detailed methodology for performing the Seahorse XF Cell Mito Stress Test with this compound.

Materials

-

Seahorse XF Cell Culture Microplates (Agilent)

-

Seahorse XF Calibrant (Agilent)

-

Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)[8]

-

This compound ( Enzo Life Sciences, or other supplier)

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A) (Agilent)[2]

-

Cells of interest

-

Standard cell culture reagents and equipment

-

Seahorse XF Analyzer (Agilent)

Protocol: Day 1 - Cell Seeding

-

Cell Culture: Culture cells under standard conditions to ensure they are healthy and in the logarithmic growth phase.

-

Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. The optimal cell number will vary depending on the cell type and should be determined empirically.

-

Incubation: Incubate the cell plate overnight in a humidified incubator at 37°C with 5% CO2.

Protocol: Day 2 - Seahorse Assay

-

Hydrate Sensor Cartridge: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

-

Prepare Assay Medium: Warm the Seahorse XF assay medium to 37°C and supplement it with the necessary substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust the pH to 7.4.

-

Prepare Compound Plate:

-

This compound Titration (Crucial First Experiment): To determine the optimal concentration of this compound, perform a titration experiment. Prepare a range of this compound concentrations (e.g., 1 nM to 1 µM) in the assay medium. The goal is to find the minimum concentration that causes maximal inhibition of basal respiration, similar to the effect of rotenone.

-

Prepare Injection Ports: Prepare the injection solutions in Seahorse XF assay medium at the desired final concentrations. A typical injection strategy is as follows:

-

Port A: this compound (at the optimized concentration) or vehicle control.

-

Port B: Oligomycin (e.g., 1.5 µM final concentration).

-

Port C: FCCP (e.g., 1.0 µM final concentration, may require optimization for your cell type).

-

Port D: Rotenone (0.5 µM) & Antimycin A (0.5 µM) mixture.

-

-

-

Cell Plate Preparation:

-

Remove the cell culture medium from the wells.

-

Gently wash the cells twice with the pre-warmed Seahorse XF assay medium.

-

Add the final volume of assay medium to each well.

-

Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes to allow the temperature and pH to equilibrate.

-

-

Run the Seahorse Assay:

-

Load the hydrated sensor cartridge with the prepared compound solutions into the Seahorse XF Analyzer for calibration.

-

After calibration, replace the calibrant plate with the cell plate.

-

Start the assay. The instrument will measure basal OCR before sequentially injecting the compounds from each port and measuring the OCR after each injection.

-

Mandatory Visualizations

Experimental Workflow

References

- 1. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mutasynthesis-derived myxalamids and origin of the isobutyryl-CoA starter unit of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Novel features in a combined polyketide synthase/non-ribosomal peptide synthetase: the myxalamid biosynthetic gene cluster of the myxobacterium Stigmatella aurantiaca Sga15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Myxalamid B: Application Notes and Protocols for Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxalamid B, a natural product isolated from the myxobacterium Myxococcus xanthus, is a potent inhibitor of the mitochondrial electron transport chain.[1][2] Its primary mechanism of action involves the specific inhibition of Complex I (NADH: ubiquinone oxidoreductase), a critical enzyme in cellular respiration.[1][2] This disruption of mitochondrial function leads to a cascade of cellular events culminating in cell death, making this compound a compound of interest for its cytotoxic and potential antitumor activities.[3]

These application notes provide a comprehensive overview of the use of this compound in cytotoxicity assays, with a focus on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Detailed protocols and data presentation are included to guide researchers in evaluating the cytotoxic effects of this compound against various cancer cell lines.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Compound | Citation |

| MDA-MB-231 | Human Breast Cancer | 6.25 ± 0.07 | Myxococcus xanthus extract | [3] |